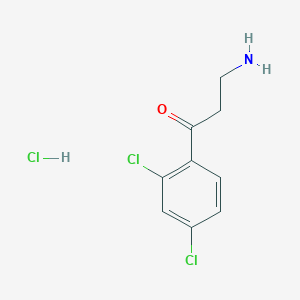

3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride

Description

Properties

IUPAC Name |

3-amino-1-(2,4-dichlorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO.ClH/c10-6-1-2-7(8(11)5-6)9(13)3-4-12;/h1-2,5H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJYQKNZPDMABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of 2,4-Dichlorobenzaldehyde Derivative

The initial step involves synthesizing or procuring 2,4-dichlorobenzaldehyde, which serves as the aromatic precursor. This compound can be obtained through chlorination of benzaldehyde or via direct synthesis involving chlorination of phenyl derivatives.

Step 2: Knoevenagel Condensation

The aldehyde reacts with nitroethane under basic conditions (e.g., piperidine or ammonium acetate) to form a nitrostyrene intermediate:

2,4-Dichlorobenzaldehyde + nitroethane → 2,4-dichlorostyrene derivative

This step is crucial for introducing the nitro functionality, which later facilitates amino group formation.

Step 3: Reduction to the Corresponding Amine

The nitrostyrene undergoes catalytic hydrogenation or chemical reduction (e.g., using iron or tin in acid) to yield 3-Amino-1-(2,4-dichlorophenyl)propan-1-one :

Nitrostyrene + reducing agent → 3-Amino-1-(2,4-dichlorophenyl)propan-1-one

This step is well-documented in organic synthesis literature for converting nitro groups to amino groups.

Step 4: Hydrochloride Salt Formation

The free base is then treated with hydrochloric acid (HCl) in an aqueous medium to produce the hydrochloride salt:

3-Amino-1-(2,4-dichlorophenyl)propan-1-one + HCl → Hydrochloride salt

This process ensures the compound's stability and solubility for research applications.

Alternative Synthesis via Multi-Component Reactions

Recent advances suggest multi-component reactions (MCRs) as efficient routes, combining aldehydes, amines, and ketones in one-pot processes. For example, the condensation of 2,4-dichlorobenzaldehyde with appropriate amino ketones under acidic or basic catalysis can directly yield the target compound, followed by salt formation.

Research Findings and Data Tables

| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Knoevenagel + Reduction | 2,4-Dichlorobenzaldehyde, nitroethane, catalytic hydrogenation | Reflux, 60-80°C | 70-85 | Widely used, scalable |

| Multi-component synthesis | 2,4-Dichlorobenzaldehyde, primary amines, ketones | Room temperature to 80°C | 65-80 | One-pot, efficient |

| Direct aromatic substitution | 2,4-Dichlorobenzene derivatives + amino precursors | Varies | 50-75 | Less common, more complex |

Note: The yields depend on reaction optimization, purity of reagents, and specific conditions.

Notes on Industrial and Laboratory Practices

- Purification Techniques: Recrystallization from ethanol or ethyl acetate, column chromatography, and washing with brine are standard.

- Reaction Monitoring: TLC and NMR spectroscopy are used to confirm reaction progress and purity.

- Safety Precautions: Handling chlorinated compounds and reducing agents requires appropriate protective measures due to toxicity and reactivity.

Summary of Key Research Findings

- The synthesis of 3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride is most reliably achieved via the reduction of nitrostyrene intermediates derived from chlorinated benzaldehyde derivatives.

- One-pot multi-component reactions offer a promising alternative, reducing steps and improving yields.

- Industrial methods leverage continuous flow reactors and advanced purification to produce high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : This compound is frequently employed as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitutions.

- Reagent in Chemical Reactions : It serves as a reagent in numerous reactions due to its reactivity profile, particularly in the formation of substituted phenyl derivatives.

Biology

- Enzyme Inhibition Studies : Research has indicated that 3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride can inhibit specific enzymes by binding to their active sites. This property makes it valuable for studying enzyme kinetics and mechanisms.

- Protein Interaction Investigations : The compound is utilized to explore protein-ligand interactions, providing insights into molecular recognition processes crucial for drug design.

Medicine

- Therapeutic Potential : Preliminary studies have suggested that this compound may possess anti-inflammatory and anticancer properties. Its mechanism of action involves interaction with cellular receptors and signaling pathways, which could lead to therapeutic effects.

- Pharmaceutical Development : The compound is being investigated for use in developing new pharmaceuticals targeting various diseases due to its bioactive properties.

Industry

- Production of Agrochemicals : In industrial settings, this compound is utilized in the synthesis of agrochemicals, contributing to agricultural productivity through the development of herbicides and pesticides.

Data Table: Comparison of Applications

| Application Area | Specific Use | Mechanism/Action |

|---|---|---|

| Chemistry | Building block for organic synthesis | Reactivity due to amino and carbonyl groups |

| Biology | Enzyme inhibition studies | Binds to active sites of enzymes |

| Medicine | Potential anti-inflammatory agent | Interacts with cellular receptors |

| Industry | Agrochemical production | Synthesis of herbicides/pesticides |

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of this compound on specific enzymes involved in metabolic pathways, researchers found that the compound significantly reduced enzyme activity at certain concentrations. This study highlighted the potential for developing enzyme inhibitors based on this compound's structure.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The results indicated that treatment with this compound led to cell cycle arrest and apoptosis in treated cells, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Variations

The following compounds share structural similarities with 3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride but differ in substituent patterns, halogenation, or amino group modifications:

Table 1: Structural Comparison of Key Compounds

Note: Molecular formula and weight in may reflect discrepancies in reported data.

Key Differences and Implications

Halogenation Patterns

- The 2,4-dichlorophenyl group in the primary compound introduces greater steric bulk and lipophilicity compared to monosubstituted analogs like 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride . This may enhance membrane permeability or binding affinity in hydrophobic environments.

Amino Group Modifications

- Primary vs. tertiary amines: The unmodified amino group in the primary compound contrasts with dimethylated () or chloroethyl-substituted () derivatives. Tertiary amines (e.g., dimethylamino groups) may reduce hydrogen-bonding capacity, affecting solubility or receptor interactions.

- Positional isomerism: Moving the amino group from C3 to C2 (e.g., ) alters the molecule’s electronic distribution and steric profile.

Physicochemical Properties

- Molecular weight: The primary compound (254.54 g/mol) is heavier than analogs like 3-[(2-Chloroethyl)amino]-1-phenyl-1-propanone hydrochloride (248.15 g/mol) due to additional chlorine atoms .

- Lipophilicity : Dichlorinated derivatives (e.g., ) are more lipophilic than methoxy-substituted compounds (e.g., ), impacting solubility in aqueous vs. organic media.

Biological Activity

3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group and a dichlorophenyl moiety, which contribute to its biological activity. Its chemical structure can be represented as follows:

This compound exhibits its biological effects primarily through enzyme inhibition and receptor interaction. The compound can inhibit specific enzymes by binding to their active sites, effectively blocking their activity. This interaction may also influence various signaling pathways within cells, leading to a range of biological effects such as anti-inflammatory and anticancer activities.

1. Anti-inflammatory Activity

Research indicates that this compound has potential anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes or other related targets.

2. Anticancer Potential

The compound has shown promise in cancer research, particularly regarding its effects on tumor cell lines. Studies have demonstrated that it can induce apoptosis in various cancer types by disrupting cellular signaling pathways associated with growth and survival.

3. Enzyme Inhibition

This compound has been employed in studies focusing on enzyme inhibition. For instance, it has been noted to inhibit monoamine uptake, which is crucial for neurotransmitter regulation in the nervous system .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a notable study investigating the anticancer properties of this compound, researchers treated various human cancer cell lines with the compound. The results indicated significant cytotoxic effects at concentrations as low as 10 µM, leading to increased apoptosis rates compared to control groups. The mechanism was attributed to the activation of caspase pathways and subsequent cell cycle arrest .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics when administered orally, with a half-life conducive for therapeutic applications. However, further studies are needed to fully elucidate its pharmacokinetic profile in vivo .

Q & A

Q. What are the recommended methods for synthesizing 3-amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride?

The compound can be synthesized via the Mannich reaction , a classic three-component reaction involving a ketone, formaldehyde, and an amine hydrochloride. For example, analogous compounds like 3-(4-bromophenyl)-N,N-dimethyl-3-oxopropan-1-aminium chloride were synthesized by reacting alkyl aryl ketones with dialkylamine hydrochlorides and polyformaldehyde in refluxing ethanol. This method generates an N,N-dialkylmethyleneammonium chloride intermediate, which undergoes Michael addition to yield the product . Optimization of solvent (e.g., ethanol vs. acetonitrile) and temperature is critical to minimize side reactions.

Q. How can the structural identity of this compound be confirmed?

X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement, particularly for resolving halogen-substituted aromatic systems. For example, SHELXL efficiently handles high-resolution data and twinned crystals, common in dichlorophenyl derivatives . Complementary techniques like NMR (e.g., ¹H/¹³C, DEPT-135) and FT-IR should corroborate functional groups (amide C=O stretch at ~1680 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).

Q. What analytical techniques are suitable for purity assessment?

HPLC with UV detection (λmax ~250–350 nm for aromatic systems) is recommended, using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA). For example, Bupropion hydrochloride analogs were analyzed with a resolution ≥1.3 between impurities . Mass spectrometry (ESI-MS) can confirm molecular weight (e.g., [M+H]⁺ for C₉H₉Cl₂NO·HCl: calc. 250.02).

Advanced Research Questions

Q. How to resolve contradictions in spectral data between synthetic batches?

Discrepancies in NMR or HPLC profiles often arise from stereochemical impurities or solvent residues . For instance, residual ethanol in Mannich reaction products can skew integration ratios. Use deuterated DMSO for NMR to detect trace solvents. If stereoisomers are suspected, employ chiral HPLC (e.g., Chiralpak IA column) or vibrational circular dichroism (VCD) . Cross-validate with single-crystal XRD to rule out polymorphism .

Q. What strategies optimize reaction yield for scaled-up synthesis?

DoE (Design of Experiments) is critical. Key factors include:

- Molar ratios : Excess formaldehyde (1.2–1.5 equiv) drives the Mannich reaction to completion.

- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate imine formation.

- Temperature control : Reflux at 80°C minimizes side-product formation in ethanol . For workup, liquid-liquid extraction (ethyl acetate/water) removes unreacted amines, followed by recrystallization (ethanol/hexane) to enhance purity.

Q. How does the dichlorophenyl substituent influence biological activity?

The 2,4-dichlorophenyl group enhances lipophilicity (logP ~2.5) and receptor binding affinity due to halogen bonding. For example, analogs like rimonabant (a CB1 antagonist) use dichlorophenyl moieties for G-protein-coupled receptor (GPCR) targeting . To study this, perform molecular docking (AutoDock Vina) against GPCR models and validate with radioligand binding assays (e.g., ³H-labeled ligands).

Q. What are the stability profiles of this compound under varying storage conditions?

Hydrochloride salts are hygroscopic; store at -20°C in desiccated amber vials . Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways. Monitor via HPLC-UV/MS for:

- Hydrolysis : Cleavage of the propanone backbone in acidic/basic conditions.

- Oxidation : Formation of nitroso derivatives (detectable at λmax ~350 nm) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Mannich Reaction

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Formaldehyde (equiv) | 1.2–1.5 | Drives completion |

| Solvent | Ethanol | Minimizes side reactions |

| Temperature | 80°C (reflux) | Balances kinetics/stability |

| Catalyst | ZnCl₂ (0.1 equiv) | Accelerates imine formation |

Q. Table 2. Analytical Signatures

| Technique | Key Data Points |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.8–3.2 (m, CH₂NH₂), 7.4–8.0 (d, Ar-Cl) |

| HPLC-UV | Retention time: 8.2 min (C18, 70:30 ACN:H₂O) |

| XRD (SHELXL) | Space group P2₁/c, Z = 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.